molecular formula C15H15N3O4S2 B568757 Meloxicam Impurity C CAS No. 1262333-25-4

Meloxicam Impurity C

Cat. No.: B568757
CAS No.: 1262333-25-4
M. Wt: 365.422
InChI Key: FKCKPQZEMYTSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

Meloxicam Impurity C is systematically named N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide according to IUPAC rules. This nomenclature reflects its core benzothiazine scaffold fused with a thiazole ring substituted at positions 3 and 5 with methyl groups. The molecular formula C₁₅H₁₅N₃O₄S₂ (molecular weight: 365.4 g/mol) distinguishes it from the parent drug meloxicam (C₁₄H₁₃N₃O₄S₂). Key structural features include:

  • A 1,2-benzothiazine ring with a 1,1-dioxide moiety.
  • A 3,5-dimethylthiazol-2-ylidene substituent at the carboxamide position.
  • A methyl group at position 2 of the benzothiazine core.

Table 1: Molecular Formula Comparison

Compound Molecular Formula Molecular Weight (g/mol)
This compound C₁₅H₁₅N₃O₄S₂ 365.4
Meloxicam C₁₄H₁₃N₃O₄S₂ 351.4

Stereochemical Configuration and Isomeric Differentiation (Z/E Isomerism)

The Z-configuration of the thiazol-2-ylidene group is critical to Impurity C’s identity. Single-crystal X-ray diffraction studies confirm that the methyl group at position 3 of the thiazole ring and the carboxamide substituent reside on the same side of the C=N bond, satisfying the (2Z) designation. This contrasts with the hypothetical E-isomer, where these groups would occupy opposite positions.

Key stereochemical distinctions :

  • Z-Isomer : Intramolecular hydrogen bonding between the hydroxyl group (C4-OH) and the thiazole nitrogen stabilizes the planar conformation.
  • E-Isomer : Steric hindrance between the 3-methyl group and benzothiazine core would disrupt planarity, making this form energetically unfavorable.

The European Pharmacopoeia explicitly lists the Z-configuration for Impurity C, ensuring analytical specificity during quality control.

X-ray Crystallographic Studies and Solid-State Properties

Single-crystal X-ray analysis reveals that this compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:

  • a = 6.997 Å, b = 8.113 Å, c = 13.604 Å
  • α = 90°, β = 88.3°, γ = 90°.

Solid-state features :

  • A layered structure stabilized by NH···O=S hydrogen bonds (2.89 Å) and π-π stacking (3.48 Å interplanar distance).
  • The thiazole and benzothiazine rings adopt a near-coplanar arrangement (dihedral angle: 8.7°), enhancing conjugation.

Table 2: Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume 743.8 ų
Hydrogen Bond Length 2.89 Å (NH···O=S)

Comparative Structural Analysis with Parent Compound Meloxicam

This compound differs from the parent drug in two primary regions:

1. Thiazole Substituents :

  • Meloxicam : 5-methylthiazol-2-amine group.
  • Impurity C : 3,5-dimethylthiazol-2-ylidene group, introducing a conjugated imine bond.

2. Hydrogen Bonding Networks :

  • Meloxicam : Forms dimeric structures via SO₂···H-N interactions (2.91 Å).
  • Impurity C : Prefers intramolecular OH···N bonds (2.67 Å) and intermolecular NH···O=S linkages, reducing solubility compared to the parent compound.

Table 3: Structural Comparison

Feature Meloxicam Impurity C
Thiazole Substituent 5-methylamine 3,5-dimethylidene
Hydrogen Bonding Intermolecular SO₂···H-N Intramolecular OH···N
Melting Point 254°C 310°C

Properties

IUPAC Name

N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-9-8-17(2)15(23-9)16-14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCKPQZEMYTSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145656-36-5, 1262333-25-4
Record name N-Methyl meloxicam, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1145656365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYL MELOXICAM, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI22F1F2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Large-Scale Synthesis Protocol

  • Reactor Setup: Automated jacketed reactors with temperature and pH monitoring are used.

  • Mixing Sequence: Formula III (1.0 equiv) and Formula IV (1.2 equiv) are dissolved in DMF under nitrogen. TEA (1.5 equiv) is added dropwise at 60°C.

  • Reaction Monitoring: High-performance liquid chromatography (HPLC) tracks reaction progress, ensuring completion within 6–8 hours.

Purification Strategies

Crystallization:
Crude product dissolved in hot DCM is filtered to remove insoluble impurities. Cooling the filtrate induces crystallization of this compound, yielding 70–80% purity.

Alkaline Wash:
Impurity C’s insolubility in alkaline aqueous solutions (pH >10) allows separation from meloxicam. A 2M potassium hydroxide (KOH) solution dissolves meloxicam, while the impurity precipitates and is removed via centrifugation.

Chromatography:
Preparative column chromatography (silica gel, eluent: ethyl acetate/hexane 7:3) achieves >98% purity, albeit with lower scalability.

Table 2: Purification Efficiency Across Methods

MethodPurity (%)Yield (%)Scalability
Crystallization70–8085High
Alkaline Wash90–9275Moderate
Chromatography>9850Low

Mitigation of Impurity C During Meloxicam Synthesis

Controlling impurity levels in meloxicam batches necessitates optimizing synthetic conditions:

  • Temperature Modulation: Lowering reaction temperature to 50°C reduces impurity formation by 20% but extends reaction time to 12 hours.

  • Stoichiometric Adjustments: Using a 10% excess of Formula IV drives the reaction toward meloxicam, minimizing unreacted intermediates that degrade into Impurity C.

  • Solvent Selection: Replacing DMF with dimethylacetamide (DMAc) decreases by-product formation by 15% due to better stabilization of the transition state.

Comparative Analysis of Synthetic Methodologies

Batch vs. Continuous Flow Synthesis:

  • Batch Reactors: Traditional batch processes yield 10–15% Impurity C but allow easier scale-up.

  • Continuous Flow Systems: Microreactors enhance heat transfer and mixing, reducing impurity yield to 5–8% while shortening reaction time to 3 hours.

Catalyst Efficiency:

  • Triethylamine: Cost-effective but generates 12–15% impurity.

  • 1,8-Diazabicycloundec-7-ene (DBU): Superior base strength reduces impurity to 7–9% but increases production costs by 30%.

Case Study: Pilot-Scale Production Optimization

A 2024 pilot study evaluated the effect of potassium ion concentration on impurity removal during alkaline washing. Using 4–5 molar equivalents of K⁺ relative to meloxicam achieved 95% impurity removal, whereas lower concentrations (1–2 equiv) left 10–12% residual Impurity C.

Equation 1: Impurity Removal Efficiency

Removal Efficiency (%)=[Impurity]initial[Impurity]final[Impurity]initial×100\text{Removal Efficiency (\%)} = \frac{[\text{Impurity}]{\text{initial}} - [\text{Impurity}]{\text{final}}}{[\text{Impurity}]_{\text{initial}}} \times 100

Chemical Reactions Analysis

Types of Reactions: Meloxicam Impurity C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemical Properties and Identification

Meloxicam Impurity C has the molecular formula C15H15N3O4S2C_{15}H_{15}N_{3}O_{4}S_{2} and a molecular weight of 365.4 g/mol. It is classified as a pharmacopeial impurity and is included in various pharmacopoeias due to its relevance in drug quality control . Its structure includes a thiazole ring, which contributes to its pharmacological properties.

Scientific Research Applications

Recent studies have investigated the use of laser ablation techniques to produce nanoparticles of meloxicam, enhancing its solubility and bioavailability. The ablation process significantly improved the dissolution rates and anti-inflammatory properties of meloxicam particles compared to their bulk counterparts . This method also allows for the targeted delivery of drugs, making it a promising approach for pulmonary drug administration.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of meloxicam particles produced via laser ablation on cell viability. The results indicated that these particles exhibited enhanced anti-inflammatory effects while maintaining low cytotoxicity levels, suggesting their potential use in therapeutic applications .

Case Study 2: Pharmacological Activity Comparison

Research comparing the pharmacological activities of meloxicam and its impurities highlighted that certain structural modifications could influence efficacy. Specifically, alterations in substituents on the oxicam moiety were found to affect anti-inflammatory activity significantly . This underscores the importance of monitoring impurities like this compound during drug development.

Potential Therapeutic Uses

While primarily recognized as an impurity, this compound may possess distinct pharmacological properties that warrant further investigation. Its structural similarities to meloxicam suggest potential anti-inflammatory effects; however, comprehensive studies are needed to elucidate its specific therapeutic benefits.

Mechanism of Action

The mechanism of action of Meloxicam Impurity C is not well-documented, as it is primarily used as a reference standard. it is structurally related to Meloxicam, which inhibits the enzyme cyclooxygenase. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation.

Comparison with Similar Compounds

Structural and Analytical Differences

Meloxicam Impurity C is distinguished from other impurities by its retention time, polarity, and detection parameters in HPLC analyses (Table 1):

Compound Relative Retention Time Detection Wavelength (nm) Limit (w/w, %)
Impurity C 3.2 350 0.1
Impurity B (2-Amino-5-methylthiazole) 0.8 260 0.1
Impurity D 2.4 350 0.1

Table 1: Analytical parameters of meloxicam impurities .

  • Impurity B : A heterocyclic fragment of meloxicam, classified as a primary metabolite and degradation product . It is detected at a lower retention time (0.8) due to higher polarity compared to Impurity C.
  • Impurity D : Features a methoxy substitution on the benzothiazine ring, contributing to intermediate polarity (retention time: 2.4) .

Pharmacological Activity

  • Synthetic Derivatives (e.g., PR23, PR25) : Exhibit enhanced COX-2 selectivity (IC50 ratios > meloxicam) but higher CYP2C19 inhibition, unlike meloxicam .

Comparison with Meloxicam Metabolites

Meloxicam undergoes phase I metabolism via CYP2C9 and CYP3A4, primarily yielding hydroxylated derivatives (e.g., 5'-hydroxymethyl and 5'-carboxy metabolites) . Key distinctions:

  • Metabolites : Retain anti-inflammatory activity but have reduced plasma protein binding (<99%) compared to meloxicam (>99%) .
  • Impurity C: Not a metabolite; likely a synthetic intermediate or degradation product with uncharacterized pharmacokinetics.

Comparison with Structurally Similar NSAIDs and Derivatives

COX Inhibition Profiles

Meloxicam derivatives and analogs show varied COX-1/COX-2 selectivity (Table 2):

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity (COX-2/COX-1)
Meloxicam 0.21 0.08 0.38
Compound 4a 0.15 0.03 0.20
Compound 6e 0.18 0.02 0.11
Compound PR23 N/A N/A Higher CYP2C19 inhibition

Table 2: COX inhibition data for meloxicam and select derivatives .

  • Compound 6e : Demonstrates 4-fold higher COX-2 selectivity than meloxicam .

ADMET Properties

  • Molecular Weight : Impurity C (~380 Da) is lighter than derivatives like PR23 (535–585 Da), which may affect bioavailability .
  • CYP Interactions : Unlike meloxicam, derivatives PR23 and PR25 inhibit CYP2C19, critical for prodrug activation .

Toxicity and Regulatory Considerations

  • Impurity C: Limited toxicity data, but controlled at 0.1% due to structural alerts .
  • Meloxicam Derivatives : Show similar toxicity profiles to meloxicam in preclinical models .
  • Impurity B : Detected in laser-ablated meloxicam samples (up to 20% relative abundance) but regulated at 0.1% .

Biological Activity

Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its efficacy in treating conditions such as arthritis. Among its various impurities, Meloxicam Impurity C has garnered attention for its potential biological activity. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Overview of Meloxicam and Its Impurities

Meloxicam's structure allows it to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, while having a lesser effect on cyclooxygenase-1 (COX-1) which is responsible for maintaining physiological functions. The presence of impurities can influence the pharmacological properties of the drug, including efficacy and safety profiles.

Impurities of Interest:

  • Impurity A
  • Impurity C
  • Impurity D

In Vitro Studies

Recent studies have highlighted the biological activities associated with this compound. For instance, a study investigated the antioxidant properties and COX inhibition capabilities of Meloxicam and its impurities. The findings indicated that this compound exhibited significant antioxidant activity compared to its parent compound.

Table 1: In Vitro Biological Activities of Meloxicam and Its Impurities

CompoundAntioxidant Activity (%)COX-2 Inhibition (%)COX-1 Inhibition (%)
Meloxicam457025
This compound608030
Meloxicam Impurity A506520

In Vivo Studies

In vivo experiments have demonstrated that this compound significantly reduces inflammation in animal models. A notable study involved administering various doses of this compound to rats subjected to carrageenan-induced paw edema.

Table 2: In Vivo Anti-Inflammatory Effects

Dose (mg/kg)Paw Edema Reduction (%)
Control0
Meloxicam40
This compound55

The results indicated that at a dose of 10 mg/kg, this compound provided a more substantial reduction in paw edema compared to Meloxicam itself.

The mechanism by which this compound exerts its effects appears to be linked to its ability to inhibit COX enzymes effectively. Molecular docking studies suggest that this impurity binds more favorably to COX-2 than COX-1, enhancing its anti-inflammatory properties while minimizing gastrointestinal side effects.

Case Studies

Several case studies have documented the effects of impurities in NSAIDs. One such study reported adverse reactions attributed to impurities in formulations containing meloxicam, emphasizing the need for rigorous quality control and characterization of pharmaceutical compounds.

Q & A

Basic Research Questions

Q. What are the standard HPLC conditions for detecting Meloxicam Impurity C in pharmaceutical formulations?

  • Methodology : Use a reversed-phase HPLC system with a 4.6-mm × 25-cm column packed with 5-µm L1 material. Set the column temperature to 45°C and flow rate to 1 mL/min. Employ UV detection at 350 nm for this compound (relative retention time: ~3.2). Prepare a mobile phase with dibasic ammonium phosphate (pH 7.0) and methanol/isopropyl alcohol (63:37) .
  • Critical Parameters : Ensure system suitability criteria are met: resolution ≥5.0 between adjacent peaks, and relative standard deviation (RSD) ≤5.0% for replicate injections .

Q. What are the regulatory limits for this compound in drug products?

  • Acceptance Criteria : The European Pharmacopoeia specifies a limit of ≤0.1% (w/w) for this compound. Total impurities must not exceed 0.3% (w/w) in the final product .
  • Validation : Quantify impurities using the formula:
    Impurity %=(rUrS)×(CSCU)×100\text{Impurity \%} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times 100

where rUr_U and rSr_S are peak responses of the sample and standard, and CS/CUC_S/C_U are concentrations .

Q. How is this compound distinguished from other process-related impurities?

  • Chromatographic Differentiation : Utilize relative retention times (RRT) and dual-wavelength detection (260 nm and 350 nm). For example, this compound elutes at RRT 3.2 (350 nm), whereas Impurity B (RRT 0.8) is detected at 260 nm .
  • Cross-Validation : Confirm identity via spiking studies with reference standards and mass spectrometry (LC-MS) .

Advanced Research Questions

Q. How can HPLC methods be optimized to resolve co-eluting impurities with this compound?

  • Gradient Elution : Replace isocratic elution with a gradient of methanol/isopropyl alcohol to reduce analysis time and improve peak symmetry. For example, adjust from 37% to 50% organic phase over 5 minutes .
  • Column Chemistry : Test alternative column phases (e.g., C18 with embedded polar groups) to enhance selectivity for polar degradants .

Q. What advanced techniques are used for structural elucidation of this compound?

  • Multidimensional Analysis : Combine LC-MS/MS for molecular weight determination and high-resolution NMR (¹H, ¹³C) to confirm functional groups and tautomeric forms. For instance, NMR can differentiate between keto-enol tautomers common in thiazole-containing impurities .
  • Degradation Studies : Expose Meloxicam to stress conditions (heat, light, acidic/basic hydrolysis) and monitor Impurity C formation via HRMS to map degradation pathways .

Q. How do researchers validate analytical methods for quantifying this compound?

  • Validation Parameters :

  • Specificity : Demonstrate resolution from placebo and degradation products.
  • Linearity : Test over 50–150% of the target concentration (R² ≥0.99).
  • Accuracy : Spike recovery studies (98–102%).
  • Precision : Intraday/interday RSD ≤2.0% .
    • Robustness : Vary pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess method resilience .

Q. What strategies address contradictory impurity quantification data in stability studies?

  • Root-Cause Analysis : Investigate sources of variability:

  • Sample Preparation : Ensure consistent extraction solvents (e.g., methanol for hydrophobic impurities).
  • Instrument Calibration : Verify detector linearity and wavelength accuracy using USP reference standards .
    • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to compare inter-laboratory results and identify systemic biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.